molecular formula C9H18O3 B13044402 Tert-butyl (S)-2-hydroxypentanoate CAS No. 88945-71-5

Tert-butyl (S)-2-hydroxypentanoate

Cat. No.: B13044402
CAS No.: 88945-71-5
M. Wt: 174.24 g/mol
InChI Key: MZPPRWQFUAKFRD-ZETCQYMHSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of tert-butyl (S)-2-hydroxypentanoate involves esterification of (S)-2-hydroxypentanoic acid with tert-butanol.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is well-established.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including ester hydrolysis, oxidation, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: tert-butyl (S)-2-hydroxypentanoate serves as a model compound for studying ester reactivity and stereochemistry.

      Biology: Its tert-butyl group mimics bulky substituents in enzymatic reactions, aiding in understanding enzyme mechanisms.

      Medicine: Although not directly used in medicine, its derivatives may have applications in drug design.

      Industry: Limited industrial applications, but its reactivity inspires synthetic strategies.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example:
      • In enzymatic reactions, the tert-butyl group influences substrate binding and catalysis.
      • In drug design, it may serve as a pharmacophore or modulate interactions with biological targets.
  • Comparison with Similar Compounds

      Uniqueness: The tert-butyl group’s steric hindrance sets this compound apart from simpler esters.

      Similar Compounds: Other esters with bulky substituents, such as tert-butyl acetate or tert-butyl benzoate.

    Properties

    CAS No.

    88945-71-5

    Molecular Formula

    C9H18O3

    Molecular Weight

    174.24 g/mol

    IUPAC Name

    tert-butyl (2S)-2-hydroxypentanoate

    InChI

    InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1

    InChI Key

    MZPPRWQFUAKFRD-ZETCQYMHSA-N

    Isomeric SMILES

    CCC[C@@H](C(=O)OC(C)(C)C)O

    Canonical SMILES

    CCCC(C(=O)OC(C)(C)C)O

    Origin of Product

    United States

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